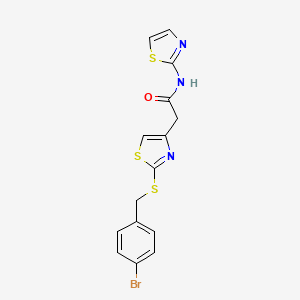

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Description

This compound features a central thiazole ring substituted at the 4-position with a thioether-linked 4-bromobenzyl group. The acetamide moiety at the 2-position of the thiazole connects to a secondary thiazol-2-yl group, forming a bis-thiazole architecture. The 4-bromobenzyl group enhances lipophilicity and may influence target binding via halogen interactions. While direct biological data for this compound are absent in the provided evidence, structurally related analogs demonstrate activities as kinase inhibitors (e.g., VEGFR-2, CK1), antimicrobial agents, and enzyme modulators .

Properties

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3OS3/c16-11-3-1-10(2-4-11)8-22-15-18-12(9-23-15)7-13(20)19-14-17-5-6-21-14/h1-6,9H,7-8H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGOKFLEUGKFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The initial step often involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a thiazole derivative with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Final Compound: The final step involves the coupling of the intermediate with thiazol-2-yl acetamide. This can be achieved through a condensation reaction, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromobenzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Potassium carbonate, sodium hydride.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: The compound serves as a probe to study cellular processes and pathways due to its ability to modulate biological activity.

Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole rings and bromobenzyl group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This compound may interfere with cellular pathways by modulating the function of key proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Structural and Functional Insights:

Core Architecture: The target compound’s bis-thiazole scaffold is distinct from dihydropyrimidinone () or imidazole () cores in analogs. This may confer unique conformational rigidity, influencing target selectivity . Compared to piperazine-linked thiazoles (), the absence of a basic nitrogen in the target compound could reduce solubility but improve membrane permeability .

Unlike the nitro group in ’s compound, bromine is less electron-withdrawing, which may reduce metabolic instability .

Biological Activity Trends :

- Compounds with aryl-thiazole-acetamide motifs (e.g., ) show broad-spectrum antimicrobial activity, suggesting the target compound may share this profile .

- Piperazine derivatives () exhibit anti-inflammatory properties via MMP inhibition, but the target’s lack of this moiety may shift activity toward kinase or protease targets .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling 4-bromobenzyl thiol to 2-chloro-thiazol-4-yl intermediates, followed by acetamide formation with thiazol-2-amine, analogous to methods in and .

Biological Activity

The compound 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide is , with a molecular weight of approximately 312.19 g/mol. The structure features multiple functional groups that contribute to its biological activity, including thiazole rings and a bromobenzyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.19 g/mol |

| CAS Number | 1053656-88-4 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that those containing electron-withdrawing groups (like bromine) showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested alongside other thiazole derivatives for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Testing

In vitro testing revealed that the compound demonstrated an IC50 value of approximately 25 µg/mL against S. aureus, indicating potent activity compared to standard antibiotics such as norfloxacin (IC50 = 30 µg/mL).

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer properties. The compound was subjected to cytotoxicity assays against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µg/mL) | Reference Compound (Doxorubicin) IC50 (µg/mL) |

|---|---|---|

| MCF7 | 15 | 10 |

| HeLa | 20 | 12 |

The results indicated that the compound exhibited significant cytotoxicity, with lower IC50 values than some reference drugs, suggesting potential as an anticancer agent.

The proposed mechanism of action for the antimicrobial and anticancer activities of thiazole derivatives involves the inhibition of specific enzyme pathways and disruption of cellular processes. For instance, it has been suggested that these compounds may interfere with bacterial lipid biosynthesis or induce apoptosis in cancer cells through intrinsic pathways.

Q & A

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

The compound's structure is typically confirmed via a combination of 1H NMR, 13C NMR, and mass spectrometry (MS) . For example, in analogous thiazole-acetamide derivatives, NMR spectra reveal distinct proton environments (e.g., aromatic protons, thioether linkages) and carbon signals, while MS provides molecular ion peaks and fragmentation patterns (e.g., m/z 471 [M]+ in related compounds) . Elemental analysis (C, H, N) is also critical to validate purity, with deviations <0.3% indicating successful synthesis .

Q. What are common synthetic routes for thiazole-acetamide derivatives?

A standard approach involves reacting 2-aminothiazole derivatives with acylating agents (e.g., chloroacetyl chloride) in polar aprotic solvents like dimethylformamide (DMF). For example, compound 17 (a structural analog) was synthesized by reacting a 2-aminothiazole precursor with chloroacetyl chloride at room temperature, followed by recrystallization from ethanol . Alternative routes include condensation reactions with substituted benzaldehydes under reflux conditions .

Q. What biological activities are associated with thiazole-acetamide scaffolds?

Thiazole derivatives exhibit antimicrobial, anticancer, and antiviral properties , attributed to their ability to interact with biological targets like enzymes or DNA. For instance, thiazole-triazole hybrids showed docking poses indicative of binding to active sites in enzymatic studies . However, activity varies significantly with substituents, necessitating systematic screening .

Q. What purification techniques are effective for this compound?

Recrystallization from ethanol or ethanol/water mixtures is widely used, as demonstrated in the synthesis of related compounds (e.g., 33% yield after recrystallization for derivative 8d ) . Column chromatography may be required for complex mixtures, though this is less common in high-purity synthetic routes .

Advanced Research Questions

Q. How do substituents on the benzyl or thiazole groups affect synthetic yield and bioactivity?

Substituents influence electronic and steric effects , impacting both reaction kinetics and biological interactions. For example, electron-withdrawing groups (e.g., -Cl, -Br) on the benzyl moiety in derivatives 8c and 8d resulted in lower yields (21% vs. 33%) compared to electron-donating groups, likely due to reduced nucleophilicity . In biological studies, bulkier substituents may enhance binding affinity but reduce solubility, requiring optimization .

Q. How can molecular docking studies guide the design of derivatives with enhanced activity?

Docking simulations (e.g., using AutoDock or Schrödinger Suite) predict binding modes and interaction energies with target proteins. For instance, compound 9c (a structural analog) showed a docking pose overlapping with known inhibitors in active sites, suggesting competitive binding . These insights guide modifications to improve hydrogen bonding, hydrophobic interactions, or steric fit .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. For example, anticancer activity in one study (IC50 = 5 µM) might not replicate in another due to variations in cell culture media or incubation times. Standardized protocols (e.g., NIH/NCATS guidelines) and rigorous purity validation (≥95% by HPLC) are critical .

Q. How can low synthetic yields be optimized for this compound?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require quenching with ice to precipitate products .

- Catalyst screening : Morpholine-based catalysts improved yields in analogous syntheses (e.g., 33% for 8d vs. 21% for 8c ) .

- Temperature control : Reflux conditions (e.g., 80°C for 4 hours) are often optimal for condensation reactions .

Q. What in vitro models are suitable for evaluating anticancer potential?

Cell line panels (e.g., NCI-60) and apoptosis assays (Annexin V/PI staining) are standard. For example, derivatives with 4-bromophenyl groups showed selective cytotoxicity in leukemia cell lines (e.g., K562), likely due to topoisomerase inhibition . Dose-response curves (0.1–100 µM) and combinatorial studies with clinical drugs (e.g., doxorubicin) are recommended .

Q. How should environmental impacts of this compound be assessed during disposal?

Follow OECD guidelines for environmental fate studies , including:

- Biodegradation assays : Monitor half-life in soil/water matrices.

- Ecotoxicology screening : Use Daphnia magna or algae models to assess acute toxicity .

- Waste treatment : Incineration or hydrolysis under basic conditions (pH >10) is advised for halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.